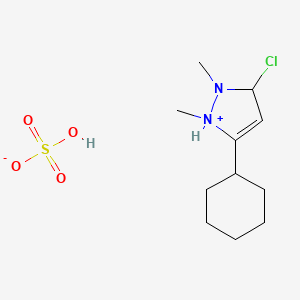![molecular formula C12H15NO2 B14590479 N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide CAS No. 61630-14-6](/img/structure/B14590479.png)
N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide is an organic compound with potential applications in various fields such as pharmaceuticals, chemical research, and materials science. This compound features an acetamide group bonded to a methyl group and a benzene ring substituted with a formyl group in the para position. These structural features contribute to its stability, solubility, and reactivity, making it suitable for a variety of applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide involves several steps. One common method includes:
Halogenation Reaction: A compound undergoes halogenation to form an intermediate.
Hydrolysis: The intermediate is hydrolyzed to form another compound.
Esterification: The hydrolyzed compound undergoes esterification.
Amine Transesterification: The esterified compound reacts with an amine to form the desired product.
Oxidation: The final step involves oxidation to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield, reducing synthesis steps, and using conventional and easily available starting materials. The process is designed to be cost-effective and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to form carboxylic acids.
Reduction: The formyl group can be reduced to form alcohols.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide has several key applications:
Pharmaceuticals: It serves as a building block for synthesizing various drugs.
Chemical Research: It is a valuable reagent and intermediate in chemical research, capable of undergoing various reactions to synthesize more complex molecules.
Materials Science: Its stability and reactivity make it suitable for developing new materials with specific properties.
Mécanisme D'action
The mechanism by which N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide exerts its effects involves interactions with molecular targets and pathways. The formyl group and acetamide moiety play crucial roles in its biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Ethyl-2-(4-formylphenyl)acetamide
- N-Ethyl-2-(4-formylphenoxy)acetamide
Uniqueness
N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide is unique due to its specific structural features, including the para-substituted formyl group on the benzene ring and the acetamide group bonded to a methyl group. These features contribute to its distinct stability, solubility, and reactivity, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
61630-14-6 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
N-[2-(4-formylphenyl)ethyl]-N-methylacetamide |
InChI |
InChI=1S/C12H15NO2/c1-10(15)13(2)8-7-11-3-5-12(9-14)6-4-11/h3-6,9H,7-8H2,1-2H3 |
Clé InChI |
PMCOVNAXOCVLJC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)CCC1=CC=C(C=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzonitrile, 2-[(phenylsulfonyl)oxy]-](/img/structure/B14590405.png)
![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)

methanone](/img/structure/B14590420.png)

![2-Chloro-1-[(4-nitrophenyl)sulfanyl]-4-(trifluoromethyl)benzene](/img/structure/B14590436.png)
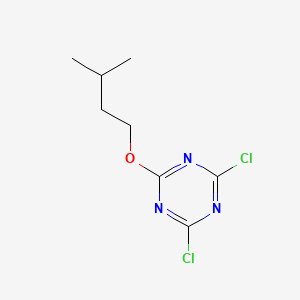
![3-(4-Methylphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14590438.png)
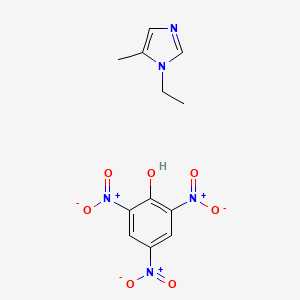

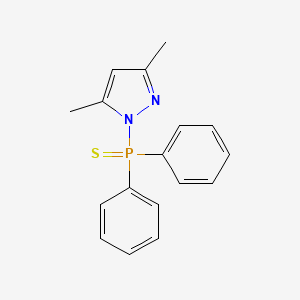
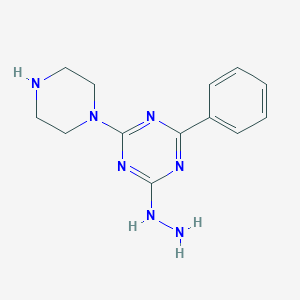
![2-[3,4-Bis(benzyloxy)-2-fluorophenyl]oxirane](/img/structure/B14590491.png)
